Cas no 13893-43-1 (ethyl 2-aminopentanoate)
ethyl 2-aminopentanoate Chemical and Physical Properties
Names and Identifiers
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- (R)-Ethyl 2-aminopentanoate
- (R)-2-AMINO-PENTANOIC ACID ETHYL ESTER
- ethyl 2-aminopentanoate
- Norvaline, ethyl ester
- DL-Norvaline ethyl ester
- AKOS015932679
- SCHEMBL13482639
- 13893-43-1
- EN300-693197
- 144447-82-5
- CS-0296495
- ethyl (2R)-2-aminopentanoate
- Ethyl (R)-2-aminopentanoate
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- MDL: MFCD12096896
- Inchi: 1S/C7H15NO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1
- InChI Key: DPBOUPADTRCCIH-ZCFIWIBFSA-N
- SMILES: O(CC)C([C@@H](CCC)N)=O
Computed Properties
- Exact Mass: 145.110278721g/mol
- Monoisotopic Mass: 145.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 52.3Ų
ethyl 2-aminopentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-863844-0.05g |
ethyl 2-aminopentanoate |
13893-43-1 | 95.0% | 0.05g |
$359.0 | 2025-02-21 | |
| Enamine | EN300-863844-0.1g |
ethyl 2-aminopentanoate |
13893-43-1 | 95.0% | 0.1g |
$376.0 | 2025-02-21 | |
| Enamine | EN300-863844-0.25g |
ethyl 2-aminopentanoate |
13893-43-1 | 95.0% | 0.25g |
$393.0 | 2025-02-21 | |
| Enamine | EN300-863844-0.5g |
ethyl 2-aminopentanoate |
13893-43-1 | 95.0% | 0.5g |
$410.0 | 2025-02-21 | |
| Enamine | EN300-863844-1.0g |
ethyl 2-aminopentanoate |
13893-43-1 | 95.0% | 1.0g |
$428.0 | 2025-02-21 | |
| Enamine | EN300-863844-2.5g |
ethyl 2-aminopentanoate |
13893-43-1 | 95.0% | 2.5g |
$838.0 | 2025-02-21 | |
| Enamine | EN300-863844-5.0g |
ethyl 2-aminopentanoate |
13893-43-1 | 95.0% | 5.0g |
$1240.0 | 2025-02-21 | |
| Enamine | EN300-863844-10.0g |
ethyl 2-aminopentanoate |
13893-43-1 | 95.0% | 10.0g |
$1839.0 | 2025-02-21 | |
| Enamine | EN300-863844-1g |
ethyl 2-aminopentanoate |
13893-43-1 | 1g |
$428.0 | 2023-09-02 | ||
| Enamine | EN300-863844-5g |
ethyl 2-aminopentanoate |
13893-43-1 | 5g |
$1240.0 | 2023-09-02 |
ethyl 2-aminopentanoate Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on ethyl 2-aminopentanoate
Comprehensive Overview of Ethyl 2-Aminopentanoate (CAS No. 13893-43-1): Properties, Applications, and Industry Insights
Ethyl 2-aminopentanoate (CAS No. 13893-43-1), a versatile organic compound, has garnered significant attention in pharmaceutical, flavor, and fragrance industries due to its unique chemical structure and functional properties. This ester derivative of 2-aminopentanoic acid is characterized by its ethyl ester group, which enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry. Researchers and manufacturers increasingly focus on this compound for its potential in peptide synthesis, bioactive molecule design, and flavor enhancement.
The growing demand for custom amino acid derivatives in drug development has positioned ethyl 2-aminopentanoate as a critical building block. Its chiral center allows for stereoselective reactions, a feature highly sought after in the production of enantiomerically pure pharmaceuticals. Recent studies highlight its role in optimizing drug bioavailability and metabolic stability, aligning with the pharmaceutical industry’s shift toward precision medicine. Additionally, its mild, fruity odor makes it a candidate for food-grade flavorings and perfumery applications.
From an environmental standpoint, ethyl 2-aminopentanoate is often discussed in the context of green chemistry. Innovations in catalytic esterification and solvent-free synthesis have reduced the ecological footprint of its production. These advancements resonate with the global push for sustainable chemical processes, a topic frequently searched in academic and industrial forums. Furthermore, its biodegradability profile makes it a preferable choice over persistent synthetic additives.
In analytical chemistry, CAS No. 13893-43-1 is frequently referenced in HPLC method development and mass spectrometry studies. Its distinct fragmentation pattern aids in the identification of structurally similar compounds. Laboratories also utilize it as a reference standard for quality control in amino acid analysis, addressing the need for reliable analytical benchmarks in research and compliance testing.
The compound’s thermal stability and compatibility with polymer matrices have sparked interest in material science. For instance, its incorporation into biodegradable plastics has been explored to improve mechanical properties while maintaining environmental safety. Such applications align with trending searches on eco-friendly materials and circular economy solutions.
Consumer interest in natural flavor alternatives has also driven innovation around ethyl 2-aminopentanoate. As food manufacturers seek to replace artificial additives, this compound’s ability to mimic tropical fruit notes positions it as a viable option. Regulatory approvals for its use in food contact substances further bolster its market potential, particularly in regions with stringent safety standards like the EU and North America.
In summary, ethyl 2-aminopentanoate (CAS No. 13893-43-1) exemplifies the intersection of chemistry and sustainability. Its multifaceted applications—from pharmaceutical intermediates to flavor modulators—reflect broader industry trends toward functional specificity and ecological responsibility. Ongoing research continues to uncover new utilities, ensuring its relevance in evolving scientific and industrial landscapes.
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